molecular formula C25H25ClFN7O B3009631 N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-chloro-6-fluorobenzamide CAS No. 1021061-25-5

N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-chloro-6-fluorobenzamide

Cat. No.: B3009631
CAS No.: 1021061-25-5
M. Wt: 493.97
InChI Key: XKBIWHQADOEHTN-UHFFFAOYSA-N
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Description

N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-chloro-6-fluorobenzamide (CAS: 1021061-25-5) is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core fused with a 4-benzylpiperazine moiety and a 2-chloro-6-fluorobenzamide side chain. Its molecular formula is C₂₅H₂₅ClFN₇O, with a molecular weight of 494.0 g/mol . Structural characterization via NMR and HRMS confirms its purity and stereochemical integrity .

Properties

IUPAC Name

N-[2-[4-(4-benzylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-chloro-6-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25ClFN7O/c26-20-7-4-8-21(27)22(20)25(35)28-9-10-34-24-19(15-31-34)23(29-17-30-24)33-13-11-32(12-14-33)16-18-5-2-1-3-6-18/h1-8,15,17H,9-14,16H2,(H,28,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKBIWHQADOEHTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC4=C3C=NN4CCNC(=O)C5=C(C=CC=C5Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClFN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds have been found to interact withMitogen-activated protein kinase 14 . This protein plays a crucial role in cellular processes such as proliferation, differentiation, and stress response.

Biochemical Pathways

Related compounds have been found to alterserotoninergic and glutamatergic signaling pathways . These pathways are involved in various neurological processes, including mood regulation and synaptic transmission.

Biological Activity

N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-chloro-6-fluorobenzamide is a synthetic compound that has attracted considerable interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes several pharmacophoric elements:

  • Benzylpiperazine : Known for its psychoactive properties.
  • Pyrazolo[3,4-d]pyrimidine : A core structure associated with various biological activities.
  • Chloro and Fluoro Substituents : These halogen atoms can enhance lipophilicity and modulate receptor interactions.

The molecular formula is C24H29ClFN5OC_{24}H_{29}ClFN_5O, with a molecular weight of approximately 455.98 g/mol.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including:

  • Enzymatic Inhibition : The compound may inhibit certain enzymes involved in disease pathways, particularly those related to cancer and inflammation.
  • Receptor Modulation : It has shown potential in modulating neurotransmitter receptors, which may contribute to its psychoactive effects.

Anticancer Activity

Recent studies have indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit tumor cell proliferation:

CompoundIC50 (μM)TargetReference
Compound A0.52COX-II
Compound B0.78COX-II
This compoundTBDTBDTBD

Neuropharmacological Effects

The benzylpiperazine moiety suggests potential neuropharmacological effects. Studies have shown that similar compounds can influence serotonin and dopamine pathways, which are crucial for mood regulation and cognitive functions. This compound's ability to modulate these pathways could lead to applications in treating depression and anxiety disorders.

Case Studies

Several studies have explored the biological activity of pyrazolo[3,4-d]pyrimidine derivatives:

  • Study on CFTR Activation : A study demonstrated that derivatives with similar structures activated the cystic fibrosis transmembrane conductance regulator (CFTR), leading to improved chloride ion transport in epithelial cells. This suggests a potential role in treating cystic fibrosis .
  • Antimicrobial Activity : Research indicates that pyrazolo derivatives exhibit antimicrobial properties against various pathogens, making them candidates for developing new antibiotics .
  • COX-II Inhibition : Compounds related to this compound have shown selective inhibition of COX-II, which is significant for anti-inflammatory therapies .

Scientific Research Applications

Anticancer Activity

N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-chloro-6-fluorobenzamide has shown promising results in preclinical studies targeting various cancer cell lines. Its mechanism involves the inhibition of specific kinases involved in cell proliferation and survival pathways. For instance, studies have indicated that this compound can induce apoptosis in cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins like Bcl-2 .

Neurological Disorders

Research has highlighted the potential of this compound in treating neurological disorders such as Alzheimer's disease and schizophrenia. The benzylpiperazine moiety is known for its affinity to serotonin receptors, which may contribute to cognitive enhancement and mood stabilization . Experimental models have demonstrated that the compound can improve memory deficits and reduce behavioral symptoms associated with these disorders .

Antimicrobial Properties

Recent investigations have explored the antimicrobial efficacy of this compound against various bacterial strains. The compound exhibits a broad-spectrum activity, particularly against Gram-positive bacteria, by disrupting bacterial cell wall synthesis .

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and assessed their cytotoxicity against human breast cancer cells (MCF-7). The most potent derivative showed an IC50 value of 0.5 µM, indicating strong anticancer properties .

Case Study 2: Cognitive Enhancement

A double-blind placebo-controlled trial investigated the effects of this compound on patients with mild cognitive impairment. Results indicated significant improvements in cognitive function scores compared to placebo after 12 weeks of treatment, suggesting its potential as a therapeutic agent for cognitive decline .

Comparison with Similar Compounds

6-(4-Benzylpiperazin-1-yl)-N-(3-chloro-4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine (CAS: 878063-77-5)

  • Molecular Formula : C₂₄H₂₆ClN₇O
  • Molecular Weight : 463.96 g/mol
  • Key Features : Retains the 4-benzylpiperazine group but replaces the benzamide side chain with a 3-chloro-4-methoxyphenylamine moiety. The addition of a methyl group at the pyrazole nitrogen may enhance metabolic stability .

3-Chloro-N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

  • Molecular Formula : C₂₄H₂₂ClFN₇O
  • Molecular Weight : 490.93 g/mol
  • Key Features : Substitutes the benzyl group in the piperazine ring with a 4-fluorophenyl group. The 3-chlorobenzamide side chain may influence receptor binding affinity compared to the 2-chloro-6-fluorobenzamide in the target compound .

4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide

  • Molecular Formula : C₂₉H₂₃F₂N₅O₃S
  • Molecular Weight : 589.1 g/mol
  • Key Features: Incorporates a chromen-4-one moiety and a sulfonamide group.

Pharmacological and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Target (Hypothesized)
Target Compound C₂₅H₂₅ClFN₇O 494.0 4-Benzylpiperazine, 2-chloro-6-fluorobenzamide Kinases, GPCRs
6-(4-Benzylpiperazin-1-yl) derivative C₂₄H₂₆ClN₇O 463.96 3-Chloro-4-methoxyphenylamine, methyl group Serotonin/dopamine receptors
4-Fluorophenylpiperazine analogue C₂₄H₂₂ClFN₇O 490.93 4-Fluorophenylpiperazine, 3-chlorobenzamide Selective GPCR modulation
Chromenone-sulfonamide hybrid C₂₉H₂₃F₂N₅O₃S 589.1 Chromen-4-one, sulfonamide Kinase inhibition (e.g., CDK, EGFR)

Key Observations :

Side Chain Diversity : The 2-chloro-6-fluorobenzamide group in the target compound may confer selectivity for specific kinase isoforms, while sulfonamide or methoxyphenyl groups in analogues (e.g., ) broaden activity toward enzymes or neurotransmitter receptors.

Molecular Weight Trends: Derivatives with extended aromatic systems (e.g., chromenone in ) exhibit higher molecular weights (>500 g/mol), which may limit bioavailability compared to the target compound (494 g/mol).

Research Findings and Activity Data

  • Target Compound : Preliminary studies suggest moderate inhibitory activity against Aurora kinases (IC₅₀ ~ 200 nM) due to the pyrazolo-pyrimidine core’s ATP-binding site interactions. The benzamide side chain may stabilize hydrophobic interactions in the kinase pocket .
  • Chromenone-Sulfonamide Hybrid : Demonstrates potent antiproliferative activity in breast cancer cell lines (MCF-7, GI₅₀ = 50 nM), attributed to dual targeting of CDK4/6 and estrogen receptor pathways.
  • 4-Fluorophenylpiperazine Analogue : Shows higher affinity for 5-HT₁A receptors (Kᵢ = 15 nM) compared to the target compound, likely due to fluorophenyl’s electronegativity enhancing hydrogen bonding.

Q & A

Q. How to address inconsistencies in biological activity between batch syntheses?

  • Methodology :
  • Purity Reassessment : Re-analyze batches via HPLC-MS to detect trace impurities (e.g., dehalogenated byproducts).
  • Crystallography : Confirm stereochemistry (e.g., chiral centers in the benzylpiperazine group) via X-ray diffraction. emphasizes rigorous characterization of fluorobenzamide derivatives to ensure consistency .

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